(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride
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Overview
Description
(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentanecarboxylic acid derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate for enzyme kinetics studies.
Medicine: Investigated for its potential use in the development of antiviral agents and other pharmaceuticals.
Industry: Employed in the production of fluorescent dyes and as a scavenger for free radicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride involves its role as a proton donor, facilitating the formation of new chemical bonds. It is also involved in the formation of hydrogen bonds and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: Known for its high physiological activity as a plant growth regulator.
2-Aminocyclohexanol Hydrochloride: Used in various synthetic applications.
Uniqueness
(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of chiral drugs and other specialized applications.
Properties
IUPAC Name |
(1R,2R)-2-aminocyclopentane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDVNLIEHCCTP-TYSVMGFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679940 |
Source
|
Record name | (1R,2R)-2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158414-44-9 |
Source
|
Record name | (1R,2R)-2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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